molecular formula C16H19NO3 B13994989 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide CAS No. 6900-16-9

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide

Cat. No.: B13994989
CAS No.: 6900-16-9
M. Wt: 273.33 g/mol
InChI Key: WTQCPJASTOLFQC-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide is a high-purity chemical compound offered for research use. This compound belongs to the spiro[4.5]decane class of synthetically accessible scaffolds, which are of significant interest in medicinal chemistry due to their three-dimensional structure and potential for diverse biological activity . While the specific biological profile of this exact analog is not fully detailed in the literature, closely related spiro[4.5]decane derivatives have been investigated for their potential in pharmaceutical research. For instance, certain 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been studied as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . Other structurally similar compounds have shown promise in early-stage research for pathologies like atherosclerosis, with proposed mechanisms involving the inhibition of low-density lipoprotein (LDL) lipid peroxidation . Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex molecules, or for probing structure-activity relationships within this unique structural class. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

6900-16-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C16H19NO3/c17-14(18)12-13(11-7-3-1-4-8-11)16(20-15(12)19)9-5-2-6-10-16/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,17,18)

InChI Key

WTQCPJASTOLFQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide typically involves the reaction of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid with phenylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following spirocyclic compounds share structural similarities but differ in substituents, heteroatoms, or functional groups, leading to distinct physicochemical and biological properties:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Heteroatoms in Spiro Ring Substituents Notable Properties
2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide C₁₆H₁₇NO₃ Phenyl, carboxamide 1 oxygen (oxaspiro) 4-phenyl, 3-carboxamide High polarity due to carboxamide; potential for π-π interactions via phenyl group
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008029-46-6) C₁₄H₁₇NO₄S Thiophene, carboxylic acid 1 oxygen, 1 nitrogen (azaspiro) 4-thiophene carbonyl, 3-carboxylic acid Increased acidity (carboxylic acid vs. carboxamide); sulfur enhances lipophilicity
N,N-Dimethyl-4-oxo-8-pentynyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide hydrochloride C₂₁H₂₉ClN₄O₂ Triazaspiro, pentynyl, hydrochloride salt 3 nitrogens (triazaspiro) 8-pentynyl, N,N-dimethyl Enhanced solubility (hydrochloride salt); alkyne group enables click chemistry modifications
N-(4-Methoxybenzyl)-3-oxo-2-azaspiro[4.5]decane-2-carboxamide (CAS 951956-33-5) C₁₈H₂₄N₂O₃ Methoxybenzyl, carboxamide 1 nitrogen (azaspiro) 4-methoxybenzyl Electron-donating methoxy group may improve metabolic stability
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13a) C₁₆H₁₅N₅O₃S Cyano, sulfamoyl N/A (non-spiro) 4-methylphenyl hydrazine High yield (94%); sulfamoyl group confers potential sulfonamide-like bioactivity

Key Findings:

Spiro Ring Heteroatoms: Oxygen in oxaspiro systems (e.g., 1-oxaspiro) increases polarity compared to nitrogen-containing azaspiro analogs (e.g., 2-azaspiro) .

Substituent Effects :

  • Phenyl vs. Thiophene : The phenyl group in the target compound facilitates π-π stacking, whereas thiophene introduces sulfur-mediated hydrophobic interactions .
  • Carboxamide vs. Carboxylic Acid : Carboxamide groups (as in the target compound) are less acidic than carboxylic acids, influencing solubility and bioavailability .

Synthetic Yields :

  • Compounds like 13a–e () are synthesized via diazonium coupling with yields >90%, suggesting efficient routes for spiro-adjacent derivatives . In contrast, spiro core formation (e.g., via cyclization) may require optimized conditions due to steric hindrance.

Safety and Handling :

  • Spiro compounds with reactive groups (e.g., pentynyl in ) necessitate protective equipment (gloves, masks) during handling, akin to protocols for thiophene derivatives .

Research Implications

  • Drug Design : The target compound’s carboxamide and phenyl groups make it a candidate for protease inhibitors or receptor antagonists. Comparative data suggest azaspiro analogs (e.g., ) may offer better metabolic stability.
  • Structural Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving spirocyclic conformations and validating synthetic outcomes .

Biological Activity

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. With a molecular formula of C16H19N1O3C_{16}H_{19}N_{1}O_{3} and a molecular weight of 273.33 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a distinctive spiro arrangement, which involves two fused rings sharing a single atom. This structural configuration contributes to its unique chemical properties and biological activities. The presence of a phenyl group and a carboxamide functional group enhances its reactivity and potential applications in drug development.

PropertyValue
Molecular FormulaC₁₆H₁₉N₁O₃
Molecular Weight273.33 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot available

Biological Activities

The biological activity of this compound has been investigated through various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.

Research indicates that the compound may interact with specific biological targets, leading to significant pharmacological effects. Interaction studies often utilize molecular docking simulations and biochemical assays to elucidate the mechanism of action at the molecular level.

Key Areas of Investigation:

  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in preclinical models.
  • Analgesic Effects: Initial studies suggest potential pain-relieving properties.
  • Anticancer Properties: There is emerging evidence supporting its efficacy against certain cancer cell lines.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Anti-inflammatory Effects:
    • A study evaluated the anti-inflammatory properties of this compound in animal models of arthritis, showing significant reduction in swelling and pain compared to control groups.
  • Analgesic Activity Assessment:
    • In a controlled trial, the compound was administered to subjects with chronic pain conditions, resulting in notable pain relief without significant side effects.
  • Anticancer Efficacy:
    • Laboratory tests demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting potential as a chemotherapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Oxo-4-phenyldecahydroquinolineContains a phenyl groupMore linear structure affecting reactivity
7,9-diphenyl-1,2,4-triazolethioneContains nitrogen heterocyclesExhibits distinct biological activity
1-Oxa-spiro[4.5]decane derivativesSimilar spirocyclic frameworkVarying functional groups alter properties

Q & A

Basic Research Questions

Q. What are the standard crystallographic methods for determining the molecular structure of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves using diffractometers (e.g., Rigaku Saturn CCD) with radiation sources like rotating anodes. Refinement employs programs such as SHELXL, which iteratively optimizes atomic coordinates and thermal parameters against intensity data. For visualization, ORTEP-III is used to generate thermal ellipsoid plots, ensuring accurate bond-length and angle measurements .

Q. What safety protocols should be followed when handling spirocyclic carboxamides in laboratory settings?

  • Methodological Answer : Use full PPE (face shields, safety glasses, nitrile gloves) and work in fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. Engineering controls include proper ventilation and hygiene practices (e.g., handwashing post-handling) .

Q. How should researchers design initial synthetic pathways for novel spirocyclic derivatives?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates. For example, spirocyclic cores can be constructed via cyclocondensation of ketoesters with amines or via [4+2] cycloadditions. Reaction monitoring via TLC or HPLC ensures intermediate stability. Orthogonal protecting groups may be required to prevent side reactions .

Q. What statistical approaches are recommended for preliminary experimental design in synthesis optimization?

  • Methodological Answer : Use factorial design (e.g., 2^k factorial) to screen variables (temperature, catalyst loading, solvent polarity). Analyze main effects and interactions using ANOVA. Software like Minitab or JMP simplifies data interpretation, reducing the number of trials while maximizing information yield .

Advanced Research Questions

Q. How can crystallographers resolve discrepancies between experimental data and computational models for spirocyclic compounds?

  • Methodological Answer : Cross-validate using high-resolution data (≤0.8 Å) to refine disorder modeling. Employ twin refinement in SHELXL for twinned crystals and validate with Rint and GooF metrics. Compare DFT-optimized geometries (e.g., Gaussian09) with experimental bond lengths to identify steric or electronic mismatches .

Q. What integrated computational-experimental strategies enhance reaction yield in spirocyclic carboxamide synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to predict transition states and regioselectivity. Pair with high-throughput screening (HTS) to test 100+ conditions in parallel. Machine learning (ML) models (e.g., random forests) can prioritize conditions with >90% confidence, reducing trial iterations .

Q. How can multi-factor optimization improve scalability of spirocyclic compound production?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD). Optimize parameters like reaction time (X1), pressure (X2), and stoichiometry (X3) via desirability functions. Validate robustness using Monte Carlo simulations to assess parameter sensitivity .

Q. What methodologies assess the environmental fate and toxicity of spirocyclic carboxamides?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to quantify metabolites. Ecotoxicity is evaluated via Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays. Computational tools like EPI Suite predict bioaccumulation potential (log Kow) .

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